molecular formula C21H23N3O4 B2624447 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 848029-19-6

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B2624447
M. Wt: 381.432
InChI Key: TUGFAXPULSQBMZ-UHFFFAOYSA-N
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Description

The compound “5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a type of pyrimido[4,5-b]quinoline . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .


Synthesis Analysis

The multicomponent synthesis of pyrimido[4,5-b]quinolines involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This synthesis is carried out under reflux conditions in chloroform, using trityl chloride (TrCl) as a neutral catalyst . This method is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .

Scientific Research Applications

Subheading

Structure Analysis of Benzo[g]pyrimido[4,5-b]quinoline DerivativesA study on 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione derivatives, related to the chemical compound , was conducted. This research involved synthesizing the derivatives through an environmentally friendly methodology and characterized them using various techniques like FT-IR, NMR, and GC-MS. The study provided insights into the molecular structure and thermodynamic features of these compounds (Trilleras et al., 2017).

Nanoporous Catalysts for N-Heterocyclic Compounds

Subheading

Application in Synthesis of N-heterocyclic Pyrimido[4,5-b]quinolinesThe research on MIL-100(Cr)/NHEtN(CH2PO3H2)2, a novel ethylenediamine-based metal-organic framework, revealed its successful application in synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work showcased the use of such compounds in creating new tetrahydropyrimido[4,5-b]quinolones based on uracil, highlighting the potential for high yields, stability, and the reusability of the MOFs catalyst in these processes (Sepehrmansouri et al., 2020).

One-pot Synthesis of Pyrimido[4,5-b]quinolines

Subheading

Efficient Synthesis MethodologyA study demonstrated the one-pot synthesis of 6,7,8,10-tetrahydropyrimido[5,4-b]quinolin-2,4,9-(1H,3H,5H)-triones through the condensation of 5-aminouracil, aldehydes, and dimedone. This method provides a straightforward approach to synthesizing these compounds, which could be relevant for the scientific applications of the specified chemical (Shaker & Elrady, 2008).

Synthesis and Application in Kinase Inhibition

Subheading

Role in Cancer ResearchResearch on novel quinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety revealed their effectiveness as c-Met kinase inhibitors. These compounds showed significant antiproliferative activities against various cancer cell lines, suggesting their potential application in cancer research and treatment (Tang et al., 2014).

properties

IUPAC Name

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(25)8-6-11)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22,25H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGFAXPULSQBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Citations

For This Compound
1
Citations
F Jalili, M Zarei, MA Zolfigol, S Rostamnia… - Microporous and …, 2020 - Elsevier
In this work, SBA-15/PrN(CH 2 PO 3 H) 2 as a novel and heterogeneous catalyst containing of phosphorous acid groups was fully characterized by using various analysis techniques. A …
Number of citations: 79 www.sciencedirect.com

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